Fmoc-His(pi-Bom)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-His(pi-Bom)-OH, also known as N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-[(benzyloxy)methyl]-L-histidine, is a derivative of histidine. This compound is commonly used in peptide synthesis due to its ability to protect the histidine side chain during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-His(pi-Bom)-OH typically involves the protection of the histidine side chain with a benzyloxymethyl (Bom) group. The Fmoc group is then introduced to protect the amino group. The reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Fmoc-His(pi-Bom)-OH undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and Bom groups under specific conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group, while hydrogenation or acidic conditions can remove the Bom group.
Coupling: Reagents like DIC, NHS, and HOBt (1-Hydroxybenzotriazole) are used to facilitate peptide bond formation.
Major Products Formed
The primary products formed from these reactions are peptides with specific sequences, where this compound is incorporated at desired positions.
Scientific Research Applications
Chemistry
Fmoc-His(pi-Bom)-OH is widely used in solid-phase peptide synthesis (SPPS) to create peptides for research and therapeutic purposes.
Biology
In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate relationships, and cellular signaling pathways.
Medicine
In medicine, these peptides are explored for their potential as therapeutic agents, including antimicrobial peptides and peptide-based vaccines.
Industry
Industrially, this compound is used in the production of custom peptides for pharmaceuticals, diagnostics, and biochemical research.
Mechanism of Action
The mechanism of action of Fmoc-His(pi-Bom)-OH primarily involves its role as a protected histidine derivative in peptide synthesis. The Fmoc group protects the amino group, preventing unwanted reactions, while the Bom group protects the imidazole side chain of histidine. These protective groups are removed under specific conditions to yield the desired peptide.
Comparison with Similar Compounds
Similar Compounds
Fmoc-His(Trt)-OH: Another histidine derivative with a trityl group protecting the imidazole side chain.
Fmoc-His(Boc)-OH: Uses a tert-butoxycarbonyl (Boc) group for side chain protection.
Uniqueness
Fmoc-His(pi-Bom)-OH is unique due to the Bom group’s stability under various conditions, making it suitable for complex peptide synthesis where other protecting groups might fail.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-(phenylmethoxymethyl)imidazol-4-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O5/c33-28(34)27(14-21-15-30-18-32(21)19-36-16-20-8-2-1-3-9-20)31-29(35)37-17-26-24-12-6-4-10-22(24)23-11-5-7-13-25(23)26/h1-13,15,18,26-27H,14,16-17,19H2,(H,31,35)(H,33,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBFCDKGOPEUOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCN2C=NC=C2CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.